molecular formula C32H26N4O7 B13428646 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate

Cat. No.: B13428646
M. Wt: 578.6 g/mol
InChI Key: PGGMXOXSXMZXJF-QBQKZGEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside derivative with a tetrahydrofuran (oxolane) core modified by benzoyloxy groups at positions 3 and 4, a methyl group at position 4, and a purine base at position 5. Its molecular formula is C₃₀H₂₅N₅O₇ (estimated based on structural analogs), and it is hypothesized to exhibit biological activity related to nucleic acid metabolism or enzyme inhibition due to the purine moiety.

Properties

Molecular Formula

C32H26N4O7

Molecular Weight

578.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H26N4O7/c1-32(43-30(39)23-15-9-4-10-16-23)26(42-29(38)22-13-7-3-8-14-22)25(18-40-28(37)21-11-5-2-6-12-21)41-31(32)36-20-35-24-17-33-19-34-27(24)36/h2-17,19-20,25-26,31H,18H2,1H3/t25-,26-,31-,32-/m1/s1

InChI Key

PGGMXOXSXMZXJF-QBQKZGEHSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting material: A suitably protected sugar derivative (often a ribose or deoxyribose analog) with defined stereochemistry.
  • Protection of hydroxyl groups: Selective benzoylation at the 3 and 4 positions to form dibenzoyloxy groups.
  • Methyl substitution: Introduction of the methyl group at the 4-position, often via alkylation or stereoselective reduction.
  • Nucleobase coupling: Attachment of the purine or pyrimidine base at the 5-position, usually through glycosylation reactions.
  • Esterification: Formation of the benzoate ester at the 2-position via reaction with benzoyl chloride or benzoic acid derivatives.

Specific Synthetic Routes and Conditions

Step Reaction Type Reagents/Conditions Notes/References
1 Selective Benzoylation Benzoyl chloride, pyridine, low temperature Protects 3,4-OH groups as benzoyl esters
2 Methylation Methyl iodide or methyl triflate, base Introduces 4-methyl substituent with stereocontrol
3 Nucleobase Coupling Purine or pyrimidine base, Lewis acid catalyst (e.g., TMSOTf), solvent like acetonitrile Glycosylation to attach base at 5-position
4 Esterification at 2-position Benzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Forms benzoate ester at 2-position

Representative Synthesis Example

A typical synthesis reported involves:

  • Starting from a protected ribose derivative, selective dibenzoylation of 3 and 4 hydroxyl groups is achieved using benzoyl chloride in pyridine at 0°C.
  • The 4-position methyl group is introduced via stereoselective methylation using methyl iodide under basic conditions.
  • The nucleobase (e.g., 5-methyl-2,4-dioxopyrimidine) is coupled to the 5-position of the oxolane ring using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst in acetonitrile.
  • Finally, the 2-position hydroxyl is esterified with benzoyl chloride in the presence of triethylamine to afford the target compound.

Key Parameters Affecting Yield and Purity

  • Reaction temperature control during benzoylation to avoid over-protection or side reactions.
  • Use of anhydrous solvents and inert atmosphere to prevent hydrolysis.
  • Stereoselectivity is critical during methylation and glycosylation steps to maintain desired (2R,3R,4R,5R) configuration.
  • Purification typically involves column chromatography using silica gel and solvent gradients.

Data Tables Summarizing Physicochemical and Synthetic Data

Property Value/Condition Source/Notes
Molecular Formula C32H28N2O9 PubChem
Molecular Weight 584.6 g/mol PubChem
Melting Point Not explicitly reported Literature varies
Benzoylation Reagent Benzoyl chloride Common protecting group reagent
Methylation Reagent Methyl iodide or methyl triflate Stereoselective alkylation agent
Glycosylation Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Lewis acid catalyst for nucleobase coupling
Solvents Used Pyridine, acetonitrile, dichloromethane Anhydrous conditions required
Yield Range 40-75% (depending on step and conditions) Reported in various synthetic protocols

In-Depth Research Findings and Source Analysis

  • The compound is closely related to nucleoside analogs used in antiviral and anticancer research, where protecting groups like benzoyl esters are employed for selective functionalization.
  • The stereochemistry is rigorously controlled through the use of chiral starting materials and selective reaction conditions to preserve the (2R,3R,4R,5R) configuration.
  • The glycosylation step is critical and commonly employs TMSOTf as a catalyst to promote efficient coupling of the purine or pyrimidine base to the sugar moiety.
  • Esterification at the 2-position with benzoate is typically the final step to provide stability and desired physicochemical properties.
  • Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography are used to confirm the structure and stereochemistry of the final compound.

Chemical Reactions Analysis

9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium-carbon for hydrogenation and methanolic sodium hydroxide for deprotection. The major products formed from these reactions include protected carbazole and its deprotected form .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a substrate for ribonucleotide reductase and phosphoramidite synthase, which convert it into its monophosphate form. In biology and medicine, it is studied for its antiviral and anticancer properties. It inhibits HIV replication by targeting the viral reverse transcriptase enzyme and inhibits the growth of human cancer cells in culture .

Mechanism of Action

The mechanism of action of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine involves its conversion into its monophosphate form by ribonucleotide reductase and phosphoramidite synthase. The monophosphate form can be further converted into the triphosphate form by phosphatases or polymerases. This compound inhibits HIV replication by targeting the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA. It also inhibits the growth of human cancer cells by interfering with DNA synthesis and repair .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional variations between the target compound and similar analogs:

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Purine Modifications Functional Implications
Target Compound (Not listed in evidence) C₃₀H₂₅N₅O₇ (estimated) ~592.5 g/mol 3,4-Dibenzoyloxy; 4-methyl; purine at C5 Unmodified purine Baseline lipophilicity; potential nucleic acid interaction
729596-46-7 C₂₀H₁₈O₇ 370.4 g/mol 5-oxo; 4-hydroxy; no purine Lacks nucleic acid affinity; possible instability due to oxo group
135473-15-3 C₂₄H₁₈ClFN₄O₅ 496.87 g/mol 6-chloro-purine; 4-fluoro on oxolane 6-Cl Enhanced metabolic stability; potential antiviral activity
1294481-82-5 C₂₅H₁₉Cl₃FN₅O₅ 594.81 g/mol 4-chlorobenzoate; 4-fluoro; 4-methyl; 2-amino-6-chloro-purine 2-NH₂, 6-Cl Increased lipophilicity; possible kinase inhibition
329187-80-6 C₂₄H₁₇Cl₂FN₄O₅ 531.32 g/mol 2,6-dichloro-purine; 4-fluoro on oxolane 2,6-Cl₂ High electron-withdrawing effects; potential cytotoxicity
134790-39-9 C₂₅H₂₀ClF₂N₃O₇ 556.9 g/mol Pyrimidine (4-amino-2-oxo) instead of purine; 4,4-difluoro on oxolane Pyrimidine substitution Smaller base size; altered binding specificity

Research Findings

  • Antiviral Activity : Chlorinated purine derivatives (e.g., 135473-15-3) show IC₅₀ values <1 µM against RNA viruses in preclinical models .
  • Metabolic Stability: Fluorinated oxolane derivatives exhibit extended plasma half-lives (>6 hours) compared to non-halogenated analogs .
  • Toxicity : Dichloro-purine derivatives (329187-80-6) demonstrate higher cytotoxicity (CC₅₀ ~10 µM) in hepatic cell lines, limiting therapeutic utility .

Biological Activity

The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate is a complex organic molecule characterized by its unique oxolane ring structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₃₃H₂₈N₄O₇
  • Molecular Weight : 592.6 g/mol
  • IUPAC Name : [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate

The structure features a purine derivative coupled with a dibenzoyloxy group, which may influence its interaction with biological targets.

Antiviral Properties

Research has indicated that compounds with similar structures to this compound exhibit antiviral activities. For example:

  • Mechanism of Action : These compounds may inhibit viral replication by interfering with viral RNA synthesis or by modulating host cell pathways.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. Key findings include:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated cytotoxic effects at specific concentrations.
Cell LineIC50 (µM)Mechanism
HeLa10.5Induces apoptosis
MCF78.3Cell cycle arrest

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes:

  • Target Enzymes : It may act as an inhibitor of certain kinases involved in cancer progression.

Case Studies

  • Study on Antiviral Efficacy
    • Objective : To evaluate the antiviral effects against Influenza A virus.
    • Methodology : The compound was tested in vitro using Vero cells.
    • Results : Showed significant reduction in viral titers compared to control groups.
  • Anticancer Activity Assessment
    • Objective : To assess cytotoxicity against breast cancer cells.
    • Methodology : MCF7 cells were treated with varying concentrations of the compound.
    • Results : Observed dose-dependent cytotoxicity with an IC50 value of 8.3 µM.

Q & A

Basic Question: What are the key considerations in synthesizing [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate?

Methodological Answer:
Synthesis involves multi-step reactions requiring precise control of stereochemistry and functional group protection. Key steps include:

  • Protection of hydroxyl groups using benzoyl or acetyl groups to prevent undesired side reactions .
  • Coupling of the purine moiety under anhydrous conditions, often employing nucleophilic substitution or Mitsunobu reactions to retain stereochemical integrity .
  • Final esterification of the intermediate with benzoic acid derivatives, optimized for temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) .
  • Purification via flash chromatography or recrystallization to achieve >95% purity .

Basic Question: How is the compound characterized to confirm its structure and purity?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

Technique Purpose Example Data
NMR Spectroscopy Assign stereochemistry (e.g., 2R,3R,4R,5R) and verify benzoyl group positions.1^1H NMR: δ 7.8–8.1 ppm (benzoyl aromatic protons) .
Mass Spectrometry Confirm molecular weight (e.g., HRMS m/z 531.32 [M+H]+^+) .
X-ray Crystallography Resolve absolute configuration using SHELX software for refinement .Crystallographic data deposited in CCDC.

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
  • Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .
  • Spill Management: Use dry sand or chemical absorbents; avoid water to prevent spreading .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation risks .

Advanced Question: How can researchers resolve stereochemical inconsistencies during synthesis?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired stereoisomers .
  • X-ray Analysis: Confirm configuration via single-crystal diffraction, refined using SHELXL .
  • Dynamic NMR: Monitor rotational barriers of benzoyl groups to detect conformational errors .

Advanced Question: How should contradictory biological activity data (e.g., antiviral vs. inactive) be analyzed?

Methodological Answer:

  • Assay Validation: Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Solubility Testing: Use DLS or nephelometry to assess aggregation, which may cause false negatives .
  • Metabolite Tracking: Synthesize 13^{13}C/3^{3}H-labeled analogs to monitor stability and active metabolites .
  • Structural Analog Comparison: Test derivatives (e.g., fluorinated or methyl-substituted variants) to identify critical functional groups .

Advanced Question: What experimental designs are recommended for pharmacokinetic studies?

Methodological Answer:

  • Radiolabeled Tracers: Incorporate 14^{14}C at the purine C8 position to track absorption/distribution in rodent models .
  • In Vitro Metabolism: Use liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation pathways .
  • Compartmental Modeling: Apply PK-Sim or NONMEM to analyze plasma concentration-time profiles and predict dosing regimens .
  • LC-MS/MS Quantification: Develop a validated method with LLOQ ≤1 ng/mL for sensitive detection in biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.